molecular formula C14H23NO4 B2396962 6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid CAS No. 2001817-15-6

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid

Cat. No.: B2396962
CAS No.: 2001817-15-6
M. Wt: 269.341
InChI Key: YUVWKZUUAXVKRY-UHFFFAOYSA-N
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Description

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[25]octane-6-carboxylic acid is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique arrangement of atoms, which includes a spiro[2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid typically involves multiple steps. One common method starts with the preparation of this compound methyl ester, which is then hydrolyzed to yield the desired carboxylic acid . The reaction conditions often include the use of protective groups, such as tert-butoxycarbonyl (Boc), to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biochemical pathways and interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[25]octane-6-carboxylic acid is unique due to its specific spirocyclic structure and functional groups

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14(10(16)17)8-6-13(4-5-13)7-9-14/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVWKZUUAXVKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2(CC2)CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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